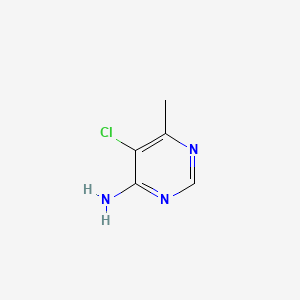

5-Chloro-6-methylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUFLKTFQXHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656517 | |

| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-89-6 | |

| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine (CAS 13040-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. While extensive public data on its specific biological activities are limited, its structural motifs are present in numerous compounds with significant pharmacological properties, particularly as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential applications in drug discovery. Detailed experimental protocols for the evaluation of similar compounds are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₅H₆ClN₃.[1] It is characterized by a pyrimidine core, which is a key scaffold in many biologically active molecules. The presence of an amino group, a chloro group, and a methyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 13040-89-6 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 265.421°C at 760 mmHg | |

| Storage | Room temperature, away from light, in an inert atmosphere |

Synthesis and Chemical Reactivity

Proposed Synthesis

A likely synthetic route to this compound involves the regioselective amination of a dichloromethylpyrimidine precursor, such as 4,5-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) would favor the formation of the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.

-

Reaction Setup: In a sealed reaction vessel, dissolve 4,5-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Ammonia: Add a solution of ammonia in the chosen solvent (2-3 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Chemical Reactivity

The chloro and amino groups on the pyrimidine ring are amenable to further functionalization. The chlorine atom can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization.

Potential Biological Activity and Applications in Drug Discovery

Derivatives of structurally similar aminopyrimidines have shown potent inhibitory activity against various kinases.

| Related Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) |

| 2-Aminopyrimidine Derivatives | PLK4 | < 10 nM |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent inhibition |

| Aminopyrimidine Derivatives | EGFR | Significant inhibition |

This suggests that this compound is a promising starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assays that would be employed to evaluate the biological activity of compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X substrate/ATP solution in kinase buffer.

-

Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 10 µL of the 2X kinase solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Signaling Pathway Context

Given the prevalence of aminopyrimidine-based compounds as kinase inhibitors, derivatives of this compound could potentially target a variety of signaling pathways implicated in cancer and other diseases. A common target for such inhibitors is the ATP-binding pocket of protein kinases, leading to the downregulation of proliferative and survival signaling.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse compound libraries, particularly for the development of novel kinase inhibitors. While direct biological data for this specific compound is sparse, the well-documented activity of related aminopyrimidine derivatives provides a strong rationale for its use in the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to unlock the potential of this and similar scaffolds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, leveraging available computed data. Due to a scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for the synthesis and analysis of similar aminopyrimidine compounds, offering a foundational framework for researchers. Furthermore, this guide includes illustrative diagrams of a generic synthesis workflow and a hypothetical signaling pathway to provide context for its potential applications.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited primarily to computed values. The following tables summarize the available information. It is crucial to note that experimental validation of these properties is recommended for any application.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13040-89-6 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [1] |

| InChI | InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | [1] |

| InChIKey | LTRUFLKTFQXHEC-UHFFFAOYSA-N | [1] |

| Property | Value | Type | Source |

| Molecular Weight | 143.57 g/mol | Computed | [1] |

| Boiling Point | 265.421 °C at 760 mmHg | Predicted | [3] |

| Melting Point | No data available | - | |

| Solubility | No data available | - | |

| pKa | No data available | - | |

| logP (XLogP3) | 0.9 | Computed | [1] |

| Topological Polar Surface Area | 51.8 Ų | Computed | [1] |

| Hydrogen Bond Donors | 1 | Computed | [1] |

| Hydrogen Bond Acceptors | 3 | Computed | [1] |

| Rotatable Bond Count | 0 | Computed | [1] |

Experimental Protocols

General Synthesis of Substituted Aminopyrimidines

A common route for the synthesis of aminopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor. The following is a generalized, hypothetical protocol.

Reaction Scheme:

Materials:

-

A suitable dichloromethylpyrimidine precursor

-

Ammonia (in a suitable solvent, e.g., ethanol or as ammonium hydroxide)

-

Solvent (e.g., ethanol, isopropanol)

-

Stirring apparatus

-

Heating apparatus with temperature control

-

Reaction vessel

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve the dichloromethylpyrimidine precursor in a suitable solvent in a reaction vessel.

-

Add the ammonia solution to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., via TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration.

-

Wash the collected solid with a cold solvent to remove impurities.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

-

Dry the purified product under vacuum.

General Analytical Methods for Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Mass Spectrometry (MS):

-

Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure. The expected chemical shifts and coupling constants would need to be compared against theoretical predictions or data from closely related structures.

Biological Activity

Specific biological activity data for this compound is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors. The biological evaluation of this compound would likely begin with in vitro screening assays against a panel of relevant biological targets.

General In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase.

-

Kinase substrate (peptide or protein).

-

ATP.

-

Kinase assay buffer.

-

Test compound (this compound).

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Microplate reader.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a novel chemical entity like this compound.

Hypothetical Signaling Pathway

Given that many pyrimidine derivatives are kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that such a compound might target. This is a generic representation and not based on specific data for this compound.

References

An In-Depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Chloro-6-methylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| CAS Number | 13040-89-6 | [1][2] |

| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [1][2] |

| InChI Key | LTRUFLKTFQXHEC-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 143.0250249 Da | [1][2] |

| Topological Polar Surface Area | 51.8 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| XLogP3 | 0.9 | [1][2] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The pyrimidine core is substituted with a chloro group at position 5, a methyl group at position 6, and an amine group at position 4.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and logical frameworks for the synthesis of this pyrimidine derivative.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its structural features, including the reactive chlorine atom and the amino group, allow for diverse functionalization, making it a valuable scaffold for the synthesis of targeted therapeutic agents. This guide explores a potential synthetic route, providing detailed methodologies for laboratory-scale preparation.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the regioselective amination of a polychlorinated pyrimidine precursor. The logical workflow for this synthesis is outlined below.

Spectroscopic Profile of 5-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Chloro-6-methylpyrimidin-4-amine. These predictions are derived from the analysis of structurally similar compounds and typical spectroscopic values for the functional groups present in the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H2 (pyrimidinyl proton) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amino protons) |

| ~2.4 | Singlet | 3H | -CH₃ (methyl protons) |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C4 (carbon bearing the amino group) |

| ~158 | C6 (carbon bearing the methyl group) |

| ~155 | C2 (pyrimidinyl carbon) |

| ~115 | C5 (carbon bearing the chloro group) |

| ~20 | -CH₃ (methyl carbon) |

Solvent: DMSO-d₆

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Weak to Medium | C-H stretch (aliphatic -CH₃) |

| 1650 - 1600 | Strong | N-H bend (scissoring) of the primary amine |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching in the pyrimidine ring |

| 1200 - 1000 | Medium | C-N stretch |

| 800 - 700 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet or Nujol mull

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 143/145 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 128/130 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 81 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial for dissolving the sample and avoiding interference with the signals of interest.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

For EI, use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Reactivity and chemical behavior of 5-Chloro-6-methylpyrimidin-4-amine

An In-Depth Technical Guide on the Reactivity and Chemical Behavior of 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features—an electron-deficient aromatic ring, a reactive chloro leaving group, and an amino substituent—impart a versatile chemical behavior. The pyrimidine core is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific literature detailing the reactivity of this exact molecule is limited, this document compiles detailed experimental protocols, quantitative data, and mechanistic pathways based on well-established precedents for closely analogous chloropyrimidine systems. The provided methodologies and data serve as a robust starting point for researchers aiming to utilize this compound in the synthesis of novel molecules for drug development.

Compound Profile and Physicochemical Properties

This compound is a halogenated aminopyrimidine. The electron-deficient nature of the pyrimidine ring, combined with the inductive effect of the chlorine atom, makes the C4 position susceptible to nucleophilic attack and the C5-chloro bond a suitable handle for cross-coupling reactions.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 13040-89-6 | [3] |

| Molecular Formula | C₅H₆ClN₃ | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [3] |

| XLogP3 (Computed) | 0.9 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Boiling Point (Predicted) | 265.4 °C at 760 mmHg |[4] |

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position. However, based on reactivity patterns of similar pyrimidines, the chloro group at position 4 or 6 is typically more activated towards SNAr than one at position 5. For the purpose of this guide, we will assume the user is interested in the reactivity of the chloro group regardless of its exact position on the pyrimidine ring, as seen in many commercially available isomers. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Experimental Protocol: Substitution with Amine Nucleophiles (Amination)

This protocol is adapted from established procedures for the amination of 4-chloropyrimidine derivatives.

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equiv.)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv.)

-

Solvent (e.g., Ethanol, 2-Propanol, DMF, Acetonitrile)

Procedure:

-

To a solution of this compound in the chosen solvent (approx. 0.2-0.5 M), add the amine nucleophile followed by the base.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with cold solvent. If not, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

Table 2: Representative Yields for SNAr of Chloro-Heterocycles with Amines (Data is based on analogous chloro-nitro aromatic and chloro-pyrimidine systems as a predictive guide)

| Nucleophile | Analogous Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine | 2-Chloro-5-nitropyrimidine | aq. solution | 25 | 0.5 - 2 | >90 | [9] |

| Morpholine | 4-Chloro-3-nitrobenzonitrile | DMF | 80 | 4 | 85-95 | [9] |

| Benzylamine | 2-Chloro-3-nitropyridine | H₂O-IPA | 80 | 2 | ~90 | [9] |

| N-Benzylamine | 5-Chloro-2,4,6-trifluoropyrimidine | Acetonitrile | 0 | 2 | ~83 (as major isomer) |[10] |

Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrimidine ring serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for coupling aryl or vinyl halides with organoboron compounds. For chloropyrimidines, this reaction provides a powerful route to biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

This protocol is based on optimized conditions for the Suzuki coupling of related dichloropyrimidines and chloropyridines.[11]

Materials:

-

This compound (1.0 equiv.)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

Procedure:

-

To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe to a typical concentration of 0.1-0.3 M.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C, or 140 °C for microwave heating) with vigorous stirring for 2-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel.

Table 3: Representative Yields for Suzuki Coupling of Chloro-Pyrimidines (Data is based on analogous 2,4-dichloropyrimidine systems as a predictive guide)

| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 98 | [11] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 96 | [11] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 87 | [11] |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 91 | [11] |

| Benzo[b]furan-2-boronic acid | Various Pd precatalysts | K₃PO₄ (2) | MeOH/THF | 60 °C / 16 h | 70-95 |[2] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key structural elements in pharmacophores.[12][13]

This protocol is based on established methods for the Sonogashira coupling of halo-pyrimidines.[12]

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) cocatalyst (e.g., CuI, 4-10 mol%)

-

Base (e.g., Triethylamine (TEA), DIPEA) (2.0-3.0 equiv., can also be used as solvent)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or neat TEA)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

-

Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3 cycles).

-

Add the degassed solvent, followed by the base (if not used as the solvent).

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired alkynyl-pyrimidine product.

Table 4: Representative Yields for Sonogashira Coupling of Halo-Pyrimidines (Data is based on analogous halo-pyrimidine systems as a predictive guide)

| Terminal Alkyne | Halo-Pyrimidine Substrate | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | 4-Chloro-5-iodopyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT / 12h | 85 | [12] |

| 1-Heptyne | 4-Chloro-5-iodopyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT / 12h | 78 | [12] |

| Propargylamine | 5-Iodo-UTP | Pd(PPh₃)₄ / CuI | NaOAc / H₂O | RT / 12h | 75 | [14] |

| (4-Nitrophenyl)acetylene | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | PdCl₂(PPh₃)₂ / CuI | TEA / MeCN | RT / 9h | 95 |[15] |

General Experimental Workflow

The successful execution of the reactions described above relies on a systematic and careful experimental approach. The following workflow diagram outlines the key stages from reaction setup to product characterization, applicable to both SNAr and cross-coupling methodologies.

Conclusion

This compound is a versatile heterocyclic building block with significant potential for the synthesis of complex molecules in drug discovery. Its primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework for approaching these transformations, including mechanistic insights, adaptable experimental protocols, and representative quantitative data derived from closely related systems. Researchers can use these methodologies as a strong predictive foundation to explore the chemical space around the this compound scaffold, facilitating the development of novel therapeutic agents.

References

- 1. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H6ClN3 | CID 43829403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Chloro-6-methylpyrimidin-4-amine, a key building block in the development of various pharmaceutical agents. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amine groups on the pyrimidine ring allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of targeted therapeutics. This guide will focus on the most direct and commonly employed synthetic routes to this compound.

Primary Synthetic Route: Direct Chlorination

The most straightforward and widely utilized method for the synthesis of this compound is the direct electrophilic chlorination of the commercially available starting material, 6-methylpyrimidin-4-amine.

Starting Materials

The primary starting material for this route is:

-

6-Methylpyrimidin-4-amine (also known as 4-amino-6-methylpyrimidine)

This precursor is readily available from various chemical suppliers.

Reaction Scheme

The overall reaction involves the selective chlorination at the C5 position of the pyrimidine ring using an electrophilic chlorine source, most commonly N-Chlorosuccinimide (NCS).

Quantitative Data

The following table summarizes the typical quantitative data for the direct chlorination of 6-methylpyrimidin-4-amine.

| Parameter | Value | Reference |

| Starting Material | 6-Methylpyrimidin-4-amine | N/A |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |

| Solvent | Acetic Acid (AcOH) | [1] |

| Stoichiometry (NCS) | 1.2 equivalents | [1] |

| Temperature | 55 °C | [1] |

| Reaction Time | 7 hours | [1] |

| Yield | 15-32% | [1] |

Detailed Experimental Protocol

This protocol is based on a general procedure for the chlorination of similar heterocyclic compounds and is expected to be applicable for the synthesis of this compound.[1]

Materials:

-

6-Methylpyrimidin-4-amine

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methylpyrimidin-4-amine (1.0 equivalent).

-

Add glacial acetic acid as the solvent.

-

To the stirred solution, add N-Chlorosuccinimide (1.2 equivalents) portion-wise.

-

Heat the reaction mixture to 55 °C and maintain this temperature for 7 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach to the synthesis of this compound involves the regioselective amination of a di-chlorinated pyrimidine precursor.

Starting Materials

The potential starting material for this route is:

-

4,5-Dichloro-6-methylpyrimidine

This precursor may be synthesized from commercially available starting materials through various methods.

Reaction Scheme

This route involves the selective nucleophilic substitution of the chlorine atom at the C4 position by an amino group. The chlorine at C4 is generally more activated towards nucleophilic attack than the chlorine at C5.

While a specific, detailed protocol for this exact transformation was not found in the literature search, the regioselective amination of similar polychlorinated pyrimidines is a well-established method. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to selectively yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the feasibility of selective amination at the 4-position.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct chlorination of 6-methylpyrimidin-4-amine using N-Chlorosuccinimide. This method offers a straightforward approach with readily available starting materials. An alternative route involving the regioselective amination of 4,5-dichloro-6-methylpyrimidine presents a viable, though less direct, synthetic strategy. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the necessary foundational information for the successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds and FDA-approved drugs. The presence of a chloro substituent provides a reactive handle for further functionalization, making this compound a versatile building block for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its reactivity profile.

Chemical Identity

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 143.0250249 Da | [1] |

| Monoisotopic Mass | 143.0250249 Da | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative synthesis of this compound from 4-amino-6-methylpyrimidin-5-ol. This method involves the chlorination of the hydroxyl group using a suitable chlorinating agent like phosphorus oxychloride.

Materials:

-

4-amino-6-methylpyrimidin-5-ol

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-6-methylpyrimidin-5-ol (1 equivalent) in anhydrous toluene.

-

Addition of Chlorinating Agent: To the stirred suspension, slowly add phosphorus oxychloride (2-3 equivalents) at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity of this compound

The chloro group at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.[2]

Caption: A diagram illustrating the general reactivity of this compound in nucleophilic aromatic substitution reactions.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases uracil, cytosine, and thymine, has long signaled its profound biological significance.[1] This has inspired generations of medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to the discovery of a multitude of clinically successful drugs.[1] This in-depth technical guide delves into the biological significance of the pyrimidine core in drug design, offering a comprehensive overview of its application across various therapeutic areas, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

The Pyrimidine Scaffold: A Versatile Pharmacophore

The pyrimidine ring system is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[1] This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][2] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

Pyrimidine Derivatives in Oncology

Pyrimidine-based compounds have made a profound impact on cancer therapy, primarily by targeting key regulators of cell proliferation and survival such as protein kinases and enzymes involved in nucleotide synthesis.[5][6][7] Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors at the ATP-binding sites of kinases or as antimetabolites that disrupt DNA synthesis.[5]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.

| Compound/Drug Name | Target | Cancer Cell Line | IC50 | Reference |

| Kinase Inhibitors | ||||

| Compound B-4 | EGFR | MCF-7 | 6.70 ± 1.02 µM | [2] |

| A549 | 20.49 ± 2.7 µM | [2] | ||

| Compound 4g | EGFR | - | 0.25 µM | [8] |

| MCF-7 | 5.1 µM | [8] | ||

| HepG2 | 5.02 µM | [8] | ||

| HCT-116 | 6.6 µM | [8] | ||

| Compound 42 | EGFR L858R/T790M/C797S | - | 7.2 nM | [7][9] |

| EGFR L858R/T790M | - | 34 nM | [7][9] | |

| EGFR L858R | - | 1.1 nM | [7][9] | |

| Compound 45 | EGFR L858R/T790M | - | 23.3 nM | [9] |

| EGFR L858R | - | 1.7 nM | [9] | |

| Osimertinib | EGFR T790M | - | ~1 nM | [10] |

| EGFR WT | - | ~15 nM | [10] | |

| Erlotinib | EGFR WT | - | ~2 nM | [10] |

| DHFR Inhibitors | ||||

| Compound 16 | rhDHFR | - | 0.06 µM | [11] |

| HL-60 | - | [11] | ||

| HCT116 | - | [11] | ||

| HeLa | - | [11] | ||

| Compound 10e | hDHFR | - | < 1 µM | [12] |

| Thymidylate Synthase Inhibitors | ||||

| Compound 8 | Thymidylate Synthase | - | 3.89 nM | [6] |

| Raltitrexed | Thymidylate Synthase | L1210 cells | 9 nM | [6] |

| Other Anticancer Pyrimidines | ||||

| Compound VIIa | - | 57 different cell lines | 0.326 to 4.31 µM | [13] |

| Pyrimidine derivative 2d | - | A549 | Strong cytotoxicity at 50 µM | [4] |

Key Signaling Pathways in Pyrimidine-Based Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[14] Many pyrimidine derivatives act as EGFR inhibitors, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][14]

The JAK-STAT pathway is crucial for cytokine signaling that regulates immune responses and cell growth.[3][15] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based inhibitors have been developed to target JAKs.[16]

Pyrimidine Derivatives as Antimicrobial Agents

Pyrimidine-containing compounds exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][17][18] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[19]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Drug Name | Microorganism | MIC (µg/mL) | Reference |

| Compound 7j | Gram-positive bacteria | 0.25 - 1 | [20] |

| Compound 12 | S. aureus | 0.87 (µM/ml) | [18] |

| Compound 5 | B. subtilis | 0.96 (µM/ml) | [18] |

| Compound 10 | P. aeruginosa | 0.77 (µM/ml) | [18] |

| PYB01 | Methicillin-resistant S. aureus (MRSA) | 168.4 (µM) | [19][21] |

| Bromo and Iodo derivatives | S. aureus | 8 | [22] |

| Bromo and Iodo derivatives with betatide | S. aureus | 1 - 2 | [22] |

Pyrimidine Derivatives as Antiviral Agents

The pyrimidine core is a key component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[5][23][24] These compounds can act as chain terminators when incorporated into viral DNA or RNA, or they can inhibit viral enzymes like reverse transcriptase.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The antiviral activity is typically measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

| Compound/Drug Name | Virus | EC50 | Reference |

| Compound 14-16, 21 | HIV-1 and HIV-2 | >2.12, 1.99, 1.80, 1.92 µg/mL | [2] |

| Compound 2i | Influenza A H1N1 | 57.5 µM | [5] |

| Compound 5i | Influenza A H1N1 | 24.3 µM | [5] |

| Compound 11c | Influenza A H1N1 | 29.2 µM | [5] |

| 4'-cyanothymidine | HIV | 0.002 µM | [24] |

| Adenosine analogue | - | 0.26 µM | [24] |

| Compound 5k | HIV-1 (WT) | 0.042 µM | [25] |

| HIV-1 (K103N) | 0.031 µM | [25] | |

| HIV-1 (E138K) | 0.094 µM | [25] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][26] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases.[26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. A typical range is 1,000 to 100,000 cells per well. Incubate for 24 hours.

-

Cell Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle (e.g., DMSO) and no-treatment controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26] Incubate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.

-

Solubilization: For adherent cells, carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[26] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solubilizing agent.[26]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

Antiviral Activity Assessment: Plaque Reduction Assay

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[3][27]

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[3]

-

Infection: Infect the cell monolayer with a known titer of the virus, aiming for 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[3]

-

Treatment: Remove the virus inoculum, wash the cells, and add an overlay medium (e.g., methylcellulose) containing various concentrations of the test compound.[3]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 48-72 hours).[3]

-

Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[3] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle-treated control. Determine the EC50 value from a dose-response curve.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[1][28]

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]

-

Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a standard antibiotic.[1]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[1][28]

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[5] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. The systematic application of the experimental protocols and a deep understanding of the targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of new pyrimidine derivatives promises to deliver the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. ClinPGx [clinpgx.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, cytostatic and anti-HIV evaluations of the new unsaturated acyclic C-5 pyrimidine nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-Chloro-6-methylpyrimidin-4-amine (CAS No. 13040-89-6), a key intermediate in pharmaceutical research and development. This document includes a structured summary of supplier information, illustrative experimental protocols based on related compounds, and logical workflow diagrams to assist in the procurement and utilization of this compound.

Introduction to this compound

This compound is a substituted pyrimidine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The structural features of this compound, including the chloro and amino groups on the pyrimidine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Commercial Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from several identified vendors to facilitate easy comparison for procurement.

| Supplier | CAS Number | Purity | Quantity Options | Catalog Number |

| Sigma-Aldrich | 13040-89-6 | 95% | 100 mg | AMBH303C4A69-100MG |

| CP Lab Safety | 13040-89-6 | 95% | 5 g | Not explicitly provided |

| BLD Pharm | 13040-89-6 | Not specified | Not specified | Not explicitly provided |

| Chemenu | 13040-89-6 | Not specified | Not specified | CM126960 |

| Angene International Limited | 13040-89-6 | Not specified | Not specified | Not explicitly provided |

Illustrative Experimental Protocols

Illustrative Synthesis of a Substituted Aminopyrimidine

The synthesis of chloro-substituted aminopyrimidines often involves the reaction of a corresponding dihydroxypyrimidine with a chlorinating agent, followed by amination. The following is a general, illustrative procedure for the synthesis of a related compound, 2-Amino-4-chloro-6-methylpyrimidine, which can be adapted.[3]

Reaction: 2-Amino-4-hydroxy-6-methylpyrimidine to 2-Amino-4-chloro-6-methylpyrimidine[3]

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine

-

Phosphorous oxychloride (POCl₃)

-

Ice water

-

25% Ammonia solution

-

50% Ethanol

Procedure: [3]

-

A mixture of 2-amino-4-hydroxy-6-methylpyrimidine and freshly distilled phosphorous oxychloride is refluxed until the mixture becomes homogeneous.

-

The excess phosphorous oxychloride is removed under vacuum.

-

The reaction mixture is cooled, and the residue is carefully mixed with ice water.

-

The pH of the resulting suspension is adjusted to 8 with a 25% ammonia solution.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is recrystallized from 50% ethanol and dried to a constant weight.

Illustrative Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.[3]

Procedure: [3]

-

Dissolve the crude solid in a minimum amount of hot 50% ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold 50% ethanol.

-

Dry the purified crystals under vacuum.

Illustrative Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of aminopyrimidine compounds.

-

Column: A C18 column is often suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives, GC-MS can be a powerful analytical tool.

-

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection depending on the concentration.

-

Temperature Program: An oven temperature gradient to ensure separation of the analyte from impurities.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific data for this compound is not detailed in the provided search results, related compounds show characteristic shifts for the pyrimidine ring protons and carbons, as well as for the methyl and amino group protons.[4]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the procurement and analysis of chemical compounds.

Caption: A logical workflow for the procurement of a chemical compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][3] 5-Chloro-6-methylpyrimidin-4-amine is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the C5 position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors targeting key players in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).

Synthetic Applications & Key Reactions

The primary synthetic utility of this compound lies in the reactivity of its chloro-substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for building the complex molecular architectures of modern kinase inhibitors.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with various aryl or heteroaryl boronic acids or esters.[5] This is crucial for introducing substituted phenyl, pyridyl, or other aromatic rings that can form key interactions within the kinase active site.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling the chloropyrimidine with a wide range of primary or secondary amines. This is often used to install linkers or key pharmacophores that can target specific residues or induce desired conformational changes in the target kinase.

These reactions are foundational in diversifying the pyrimidine core to target different kinases, including CDKs, BTK, and others involved in cancer and inflammatory diseases.[6][7]

Application: Synthesis of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Several potent CDK inhibitors have been developed using a pyrimidine core. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized as dual inhibitors of CDK6 and CDK9.[8] The synthesis typically involves a sequential nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the aniline and pyridin-2-amine moieties.

Application: Synthesis of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical target for B-cell malignancies and autoimmune diseases.[9][10] Pyrazolo[3,4-d]pyrimidine-based inhibitors, such as the FDA-approved drug ibrutinib, demonstrate the importance of this scaffold.[3] While not a direct precursor to ibrutinib, this compound can be used to generate analogous structures where the pyrimidine core mimics the purine-like hinge-binding motif.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.[5][11]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos-Pd-G3, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)

-

Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-amine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an amine with this compound.[12]

Materials:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary, 1.1-1.2 equiv.)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, BINAP, or XPhos, 3-5 mol%)

-

Base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or n-Butanol)

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

-

Add the degassed solvent, followed by this compound and the desired amine.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 85-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography to obtain the pure N-substituted pyrimidine product.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from pyrimidine precursors.

Table 1: Inhibitory Activity of 2-Anilinopyrimidine Derivatives Against Cyclin-Dependent Kinases (CDKs). [6]

| Compound | Target Kinase | IC₅₀ (µM) |

| 5b | CDK9 | 0.059 |

| 5d | CDK8 | 0.716 |

| 5f | CDK7 | 0.479 |

Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Bruton's Tyrosine Kinase (BTK). [9]

| Compound | Target Kinase | IC₅₀ (nM) |

| WS-11 | BTK (Wild Type) | 3.9 |

| WS-11 | BTK (C481S Mutant) | 2.2 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General synthetic routes from this compound.

Caption: Simplified CDK pathway showing the point of inhibition.

Caption: Logical relationships for optimizing Suzuki-Miyaura reactions.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in a vast array of biologically active molecules and approved drugs.[1][2] Pyrimidine derivatives, in particular, are a privileged class of heterocycles with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Chloro-6-methylpyrimidin-4-amine with various arylboronic acids. The resulting 5-aryl-6-methylpyrimidin-4-amine core is a key structural component in molecules targeting various biological pathways. The successful and efficient synthesis of these compounds is crucial for the exploration of new chemical space in drug development programs.